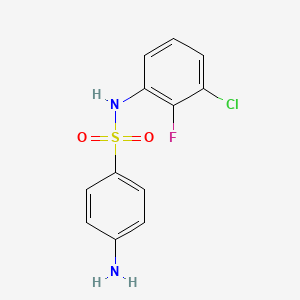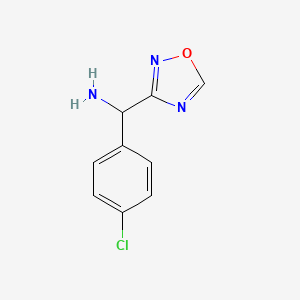
H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH est un peptide synthétique composé d'une séquence d'acides aminés. Ce peptide est caractérisé par la présence de formes D et L d'acides aminés, ce qui peut influencer son activité biologique et sa stabilité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.
Couplage : Le prochain acide aminé est activé et couplé à la chaîne croissante.
Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence souhaitée soit atteinte.
Clivage : Le peptide est clivé de la résine et purifié.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce peptide peut impliquer des synthétiseurs peptidiques automatisés pour augmenter l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification, garantissant que le produit final est d'une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le peptide H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH peut subir diverses réactions chimiques, notamment :
Oxydation : Cela peut affecter des acides aminés comme la tyrosine et la méthionine.
Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.
Substitution : Les résidus d'acides aminés peuvent être modifiés par des réactions de substitution.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, acide performique.
Agents réducteurs : Dithiothréitol (DTT), β-mercaptoéthanol.
Réactifs de substitution : Carbodiimides pour les réactions de couplage.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la tyrosine peut conduire à la formation de dityrosine, tandis que la réduction des ponts disulfures donne lieu à des résidus de cystéine libres.
Applications de la recherche scientifique
Chimie
En chimie, ce peptide peut être utilisé comme composé modèle pour étudier la synthèse, le repliement et la stabilité des peptides. Il peut également servir de substrat pour les réactions enzymatiques.
Biologie
En recherche biologique, des peptides comme This compound sont utilisés pour étudier les interactions protéine-protéine, les mécanismes d'absorption cellulaire et comme agents thérapeutiques potentiels.
Médecine
En médecine, les peptides synthétiques sont explorés pour leur potentiel en tant que médicaments, vaccins et outils de diagnostic. Ce peptide pourrait être étudié pour sa capacité à moduler les réponses immunitaires ou comme vecteur de délivrance de médicaments.
Industrie
Dans l'industrie, les peptides sont utilisés dans le développement de biomatériaux, de cosmétiques et comme additifs dans les produits alimentaires. Les propriétés uniques de ce peptide pourraient le rendre approprié pour de telles applications.
Mécanisme d'action
Le mécanisme d'action de This compound dépend de sa séquence et de sa structure spécifiques. Les peptides peuvent interagir avec diverses cibles moléculaires, notamment les enzymes, les récepteurs et les canaux ioniques. La présence d'acides aminés D peut améliorer la stabilité et la résistance à la dégradation enzymatique, prolongeant potentiellement l'activité du peptide.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, peptides like H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH are used to investigate protein-protein interactions, cellular uptake mechanisms, and as potential therapeutic agents.
Medicine
Medically, synthetic peptides are explored for their potential as drugs, vaccines, and diagnostic tools. This peptide could be studied for its ability to modulate immune responses or as a carrier for drug delivery.
Industry
In industry, peptides are used in the development of biomaterials, cosmetics, and as additives in food products. The unique properties of this peptide could make it suitable for such applications.
Mécanisme D'action
The mechanism of action of H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of D-amino acids can enhance stability and resistance to enzymatic degradation, potentially prolonging the peptide’s activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- H-DL-Lys-DL-Pro-DL-Val-DL-Asn-DL-xiThr-DL-Phe-DL-Val-DL-Ala-DL-Glu-DL-Ser-DL-Leu-DL-Ala-DL-Asp-DL-Val-DL-Gln-DL-Ala-DL-Val-DL-Cys-DL-Ser-DL-Gln-DL-Lys-OH
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
Unicité
L'unicité de H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH réside dans sa séquence spécifique et la présence de plusieurs résidus de lysine, ce qui peut influencer sa charge et ses interactions avec d'autres molécules. L'inclusion d'acides aminés D le distingue également des peptides composés uniquement d'acides aminés L, offrant une stabilité accrue et une résistance potentielle à la dégradation enzymatique.
Propriétés
Formule moléculaire |
C73H114N18O22 |
|---|---|
Poids moléculaire |
1595.8 g/mol |
Nom IUPAC |
4-[[2-[[1-[2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[[1-[[4-carboxy-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101) |
Clé InChI |
KVGQVWWLDJKNMP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)

![4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine](/img/structure/B12118968.png)
![3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12118983.png)


![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide](/img/structure/B12119013.png)


![3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12119035.png)


